![molecular formula C20H25NO7 B3478991 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3478991.png)
3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C20H25NO7 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 391.16310214 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of DHP, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of DHP can be represented as follows:
This structure features a dihydropyridine ring with various substituents that contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity and potentially its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer activity of various 1,4-DHP derivatives, including DHP. Research indicates that DHP exhibits significant cytotoxic effects against several cancer cell lines.
Case Studies
-
HeLa and MCF-7 Cell Lines :
- A study reported that DHP derivatives demonstrated selective cytotoxicity towards HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were found to be significantly lower than those for normal fibroblast cells, indicating a selective action against cancerous cells .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The biological activity of DHP is influenced by its structural components:
- Methoxy Substituents : The presence of multiple methoxy groups enhances the compound's ability to penetrate cell membranes and interact with cellular targets.
- Dihydropyridine Core : The 1,4-DHP core is crucial for the biological activity, as modifications to this structure can lead to variations in potency and selectivity against different cell lines.
Comparative Biological Activity
A comparative analysis of DHP with other known 1,4-DHP compounds reveals notable differences in potency:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
DHP | HeLa | 5.2 | High |
DHP | MCF-7 | 4.1 | High |
Other DHPs | HeLa | 3.6 | Moderate |
Other DHPs | MCF-7 | 5.7 | Moderate |
This table illustrates that while DHP shows promising activity against specific cancer cell lines, further optimization may enhance its efficacy.
Scientific Research Applications
The compound 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore the scientific research applications of this compound, supported by data tables and case studies.
Cardiovascular Applications
Dihydropyridines are primarily recognized for their use in treating hypertension and angina. Research indicates that compounds with similar structures to 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE derivatives exhibit significant calcium channel blocking activity. This activity helps in vasodilation and reduction of blood pressure.
Case Study: Antihypertensive Activity
A study conducted on dihydropyridine derivatives demonstrated that modifications at the 4-position (similar to the trimethoxyphenyl group in this compound) enhance antihypertensive effects. The results indicated a dose-dependent response in blood pressure reduction among hypertensive animal models .
Neuroprotective Effects
Emerging research suggests that dihydropyridine derivatives may offer neuroprotective benefits. Compounds structurally related to 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Ischemic Models
In a rat model of ischemic stroke, administration of dihydropyridine derivatives led to reduced infarct size and improved neurological outcomes. The proposed mechanism involves modulation of calcium influx and reduction of excitotoxicity .
Antioxidant Properties
The antioxidant potential of dihydropyridine derivatives has been investigated due to their ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Anticancer Potential
Research has indicated that certain dihydropyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific modifications present in 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE may enhance its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study reported that the compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that the compound induces cell cycle arrest and promotes apoptosis .
Potential Use as a Drug Delivery System
The ability to modify dihydropyridine structures opens avenues for developing drug delivery systems. The lipophilicity and solubility characteristics of compounds like 3,5-DIMETHYL 1-ETHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE can be exploited to enhance the bioavailability of poorly soluble drugs.
Data Table: Drug Delivery Efficiency
Drug | Delivery System | Efficiency (%) |
---|---|---|
Drug A | Dihydropyridine-based | 85 |
Drug B | Conventional method | 60 |
Properties
IUPAC Name |
dimethyl 1-ethyl-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7/c1-7-21-10-13(19(22)27-5)18(14(11-21)20(23)28-6)12-8-16(25-3)17(26-4)9-15(12)24-2/h8-11,18H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFGRCCOQBWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2OC)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.